molecular formula C18H15N3O2 B15009554 1-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline

1-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline

Cat. No.: B15009554
M. Wt: 305.3 g/mol
InChI Key: OUVLPUMZRFVMFO-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazoloquinoline family, known for its diverse biological activities, including anticancer, antiviral, and antimicrobial properties .

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with 2-chloroquinoline-3-carbaldehyde in the presence of a base such as potassium carbonate in dimethylformamide (DMF) to yield the desired triazoloquinoline . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups. .

Scientific Research Applications

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline can be compared with other triazoloquinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which enhances its biological activity and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline

InChI

InChI=1S/C18H15N3O2/c1-22-15-9-7-13(11-16(15)23-2)18-20-19-17-10-8-12-5-3-4-6-14(12)21(17)18/h3-11H,1-2H3

InChI Key

OUVLPUMZRFVMFO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2C4=CC=CC=C4C=C3)OC

Origin of Product

United States

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